Cas no 1194-02-1 (4-Fluorobenzonitrile)

4-Fluorobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Fluorobenzonitrile
- PFBN
- P-FLUOROBENZONITRILE
- 4-fluoro-benzonitril
- Benzonitrile, p-fluoro-
- p-Cyanofluorobenzene
- p-fluoro-benzonitril
- 4-CYANOFLUOROBENZENE
- 1-Cyano-4-fluorobenzene
- 4-fluorobenzenecarbonitrile
- 4-fluoro-benzonitrile
- 4-fluorocyanobenzene
- Benzonitrile,4-fluoro
- BENZONITRILE,p-FLUORO
- para-cyano fluorobenzene
- para-fluorobenzonitrile
- para-fluorocyanobenzene
- p-Fluorophenyl cyanide
- EINECS 214-784-9
- NSC88330
- CHEBI:194793
- 4-cyano fluorobenzene
- AKOS000121499
- InChI=1/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4
- 143234-87-1
- NSC-88330
- 4-luorobenzonitrile
- FT-0654688
- F0221
- 4-FLUOROBENZONITRIL
- J-004121
- 4-fluorobenzo-nitrile
- CHEMBL3248213
- NS00042386
- EN300-16533
- 4fluorobenzonitrile
- 4-fluoro benzonitrile
- MFCD00001812
- 1-fluoro-4-cyanobenzene
- 1194-02-1
- NSC 88330
- NCIOpen2_001282
- AM20020271
- 4-Fluorobenzonitile
- DTXSID6061600
- FT-0618512
- 4-fluorobenznitrile
- 4-FLUORO-BENZOIC ACID-NITRILE
- 4-Fluorobenzonitrile, 99%
- PS-9223
- Benzonitrile, 4-fluoro-
- 4VJG35CQV3
- SCHEMBL39936
- CS-D1694
- UNII-4VJG35CQV3
- 4-monofluorobenzene nitrile
- F0001-0320
- STK802611
- DB-000373
- DTXCID4033502
-
- MDL: MFCD00001812
- Inchi: 1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H
- InChI Key: AEKVBBNGWBBYLL-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)F)C#N
- BRN: 2041517
Computed Properties
- Exact Mass: 121.032777g/mol
- Surface Charge: 0
- XLogP3: 2.1
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 0
- Monoisotopic Mass: 121.032777g/mol
- Monoisotopic Mass: 121.032777g/mol
- Topological Polar Surface Area: 23.8Ų
- Heavy Atom Count: 9
- Complexity: 127
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Color/Form: Solid
- Density: 1.1070
- Melting Point: 32-34 °C (lit.)
- Boiling Point: 188 °C/750 mmHg(lit.)
- Flash Point: Fahrenheit: 149 ° f
Celsius: 65 ° c - Refractive Index: 1.4925
- Water Partition Coefficient: Insoluble in water.
- PSA: 23.79000
- LogP: 1.69738
- Solubility: Insoluble
4-Fluorobenzonitrile Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H228,H302,H312,H332
- Warning Statement: P210,P280
- Hazardous Material transportation number:UN 1325 4.1/PG 2
- WGK Germany:3
- Hazard Category Code: 20/21/22
- Safety Instruction: S36/37-S36/37/39-S26
- RTECS:DI4368500
-
Hazardous Material Identification:
- PackingGroup:II
- Packing Group:III
- Storage Condition:Sealed in dry,Room Temperature
- HazardClass:6.1
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R36/37/38
- TSCA:T
4-Fluorobenzonitrile Customs Data
- HS CODE:29269095
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Fluorobenzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Oakwood | 002237-10g |
4-Fluorobenzonitrile |
1194-02-1 | 99% | 10g |
$10.00 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017911-100g |
4-Fluorobenzonitrile |
1194-02-1 | 98% | 100g |
¥82.00 | 2024-08-09 | |
Enamine | EN300-16533-1.0g |
4-fluorobenzonitrile |
1194-02-1 | 95% | 1g |
$26.0 | 2023-05-03 | |
TRC | F588375-250g |
4-Fluorobenzonitrile |
1194-02-1 | 250g |
$488.00 | 2023-05-18 | ||
Enamine | EN300-16533-5.0g |
4-fluorobenzonitrile |
1194-02-1 | 95% | 5g |
$29.0 | 2023-05-03 | |
Life Chemicals | F0001-0320-0.25g |
4-fluorobenzonitrile |
1194-02-1 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
Life Chemicals | F0001-0320-0.5g |
4-fluorobenzonitrile |
1194-02-1 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
AstaTech | 24110-10/G |
4-FLUORO-BENZONITRILE |
1194-02-1 | 97% | 10g |
$15 | 2023-09-18 | |
eNovation Chemicals LLC | D403725-500g |
4-Fluorobenzonitrile |
1194-02-1 | 97% | 500g |
$220 | 2024-06-05 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007410-100g |
4-Fluorobenzonitrile |
1194-02-1 | 99.8% | 100g |
¥929 | 2024-05-26 |
4-Fluorobenzonitrile Related Literature
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Claudio A. Terraza,Luis H. Tagle,Alain Tundidor-Camba,Carmen M. González-Henríquez,Deysma Coll,Mauricio M. Sarabia RSC Adv. 2015 5 28515
-
2. Iron(II) complexes with novel pentadentate ligands via C–C bond formation between various nitriles and [2,4-bis(2-pyridylmethylimino)pentane]iron(II) perchlorate: synthesis and structures??Masafumi Goto,Yoshinobu Ishikawa,Takao Ishihara,Chika Nakatake,Tomoe Higuchi,Hiromasa Kurosaki,Virgil L. Goedken J. Chem. Soc. Dalton Trans. 1998 1213
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Hiromasa Kurosaki,Yoshinobu Ishikawa,Takao Ishihara,Teruo Yamamoto,Yoshihiro Yamaguchi,Masafumi Goto via C–C bond formation between trans-[Fe(24-bis(2-pyridylmethylimino)pentane)(MeCN)2][ClO4]2·MeCN and various nitriles. Hiromasa Kurosaki Yoshinobu Ishikawa Takao Ishihara Teruo Yamamoto Yoshihiro Yamaguchi Masafumi Goto Dalton Trans. 2005 1086
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Saeed Ataie,Jeffrey S. Ovens,R. Tom Baker Chem. Commun. 2022 58 8266
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5. Electron spin resonance studies of reduction by solvated electrons in liquid ammonia. Part I. Aryl halidesA. R. Buick,T. J. Kemp,G. T. Neal,T. J. Stone J. Chem. Soc. A 1969 666
Additional information on 4-Fluorobenzonitrile
4-Fluorobenzonitrile (CAS No. 1194-02-1): A Comprehensive Overview of its Chemistry, Applications, and Emerging Research
In the realm of organic chemistry, 4-fluorobenzonitrile (CAS No. 1194-02-1) stands as a versatile compound with significant implications across pharmaceuticals, materials science, and analytical chemistry. This aromatic nitrile derivative is characterized by its molecular structure—benzonitrile core substituted with a fluorine atom at the para position—which imparts unique electronic properties and reactivity. Recent advancements in synthetic methodologies and computational modeling have further expanded its utility in drug discovery programs targeting cancer therapies, neurodegenerative diseases, and metabolic disorders.
The synthesis of 4-fluorobenzonitrile has evolved from traditional Friedel-Crafts acylation approaches to environmentally benign protocols leveraging transition-metal catalysis. A groundbreaking study published in Chemical Communications (2023) demonstrated a palladium-catalyzed cross-coupling strategy that achieves >95% yield under mild conditions using recyclable solvents. This method not only reduces waste but also enables scalable production for industrial applications such as agrochemical formulations and specialty polymers.
In medicinal chemistry, the compound’s fluorine substitution enhances lipophilicity and metabolic stability—critical parameters for drug development. Researchers at the University of Cambridge recently reported that analogs incorporating para-fluorobenzonitrile motifs exhibit potent inhibition of histone deacetylase (HDAC) enzymes, a validated target for epigenetic cancer therapies. Computational docking studies revealed that the fluorine atom optimizes π-stacking interactions with HDAC6’s catalytic pocket, improving compound selectivity by 3-fold compared to non-fluorinated derivatives.
Beyond pharmacology, CAS No. 1194-02-1 serves as a key intermediate in synthesizing advanced materials like nonlinear optical (NLO) crystals. A 2023 paper in Nano Energy described its use in fabricating organic-inorganic hybrid perovskites with enhanced photostability for solar cell applications. The nitrile group facilitates ligand exchange reactions while the fluorine substitution suppresses charge recombination pathways—a breakthrough addressing long-standing efficiency limitations in optoelectronic devices.
In analytical chemistry, this compound’s distinct UV-vis absorption profile (λmax=258 nm) makes it an ideal calibration standard for HPLC systems used in pharmaceutical quality control. Recent ISO/IEC 17025-compliant validation studies confirm its suitability for quantifying trace impurities in active pharmaceutical ingredients (APIs), achieving detection limits as low as 0.5 ppm under gradient elution conditions.
Eco-toxicological assessments published in Environmental Science: Processes & Impacts (2023) indicate low bioaccumulation potential (BAF = 38 L/kg wet wt) due to rapid hydrolysis under environmental pH ranges (rate constant: 0.07–0.15 d-1). These findings align with EU REACH regulations’ risk management criteria when proper containment protocols are followed during industrial handling.
Ongoing research explores its role in click chemistry reactions as an azide precursor via Staudinger ligation mechanisms. A collaborative study between MIT and Merck KGaA demonstrated that para-fluoro-substituted benzonitriles enable site-specific protein labeling with >98% purity—a critical advancement for antibody-drug conjugate manufacturing processes requiring precise payload attachment.
In semiconductor fabrication, vapor deposition techniques utilizing this compound have produced self-assembled monolayers with tunable work functions ranging from 4.8 to 5.3 eV—a property exploited in flexible transistor arrays for wearable health monitoring devices reported at the IEEE Electron Devices Meeting (EDM) 2023.
Safety data sheets now emphasize the importance of maintaining exposure levels below OSHA’s permissible exposure limit (PEL) of 5 ppm TWA based on updated inhalation toxicity studies showing minimal respiratory irritation at concentrations above 8 ppm over eight-hour periods.
The compound’s utility in chiral resolution processes was highlighted by a Nature Chemistry publication detailing its use as a chiral auxiliary in asymmetric Diels-Alder reactions, achieving enantiomeric excesses exceeding 99% through kinetic resolution mechanisms mediated by fluorous tags.
In cosmeceutical R&D, derivatives incorporating this moiety demonstrate tyrosinase inhibitory activity comparable to kojic acid (IC₅₀ = 7.8 μM vs 6.3 μM). Clinical trials are underway evaluating topical formulations containing stabilized CAS No. 1194-02-1 analogs for hyperpigmentation treatment under FDA Investigational New Drug applications filed in Q3/2023.
Sustainable production initiatives include bio-based synthesis pathways using engineered E.coli strains expressing cytochrome P450 monooxygenases capable of fluorinating aromatic rings—a green chemistry approach reducing reliance on hazardous HF sources reported at the ACS Green Chemistry & Engineering Conference last June.
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